Dibutyl fumarate

Description

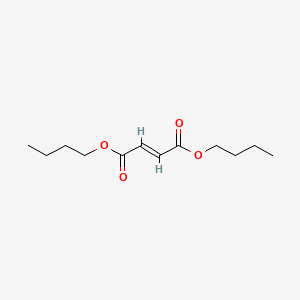

Chemical Identity: Dibutyl fumarate (DBF, CAS 105-75-9) is the trans-isomer of butyl esters derived from fumaric acid. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol. Key identifiers include ECHA registration number 203-327-9 and SMILES notation: C(/C=C/C(=O)OCCCC)(=O)OCCCC .

Synthesis: DBF is synthesized via esterification of fumaric acid with n-butanol using catalysts like concentrated sulfuric acid. Optimal conditions yield 90.5%: molar ratios of fumaric acid:n-butanol:H₂SO₄ = 1:15:7.5, reaction time = 1.5 hours . Alternative catalysts (e.g., p-toluenesulfonic acid) show lower efficiency .

Properties

CAS No. |

82807-35-0 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

dibutyl but-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

JBSLOWBPDRZSMB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)OCCCC |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

physical_description |

Clear nearly colorless liquid; [Acros Organics MSDS] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl fumarate is synthesized through the esterification of fumaric acid with butanol. The reaction typically involves heating fumaric acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds via a Fischer esterification mechanism, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Method A (HCl/H₂SO₄ Catalysis)

-

Reactants : Maleic anhydride (1 mol) + n-butanol (2.2 mol)

-

Catalysts : HCl (3.0 parts, 27% w/w) + H₂SO₄ (0.2 parts, 96%)

-

Conditions :

-

Temperature: 110–140°C under reflux

-

Reaction time: 3 hours

-

Workup: Water removal via azeotropic distillation, followed by vacuum distillation and sodium carbonate wash

-

Method B (H₂SO₄/Acetonitrile System)

-

Reactants : Maleic anhydride (80 mmol) + 1-butanol (180 mmol)

-

Catalysts : H₂SO₄ (94 mmol) in acetonitrile

-

Conditions :

-

Temperature: 80–85°C

-

Reaction time: 16–18 hours

-

Workup: Extraction with CH₂Cl₂, sodium carbonate wash, and vacuum concentration

-

Electrochemical Hydrodimerization

DBF undergoes reductive dimerization in dimethylformamide (DMF) solutions under electrochemical conditions, forming hydrodimers. Alkali metal ions (Li⁺, Na⁺, K⁺) significantly enhance reaction rates via ion-pair formation:

Mechanism

-

Electron Transfer :

(radical anion formation) -

Ion Pairing :

-

Dimerization Pathways :

-

Radical coupling:

-

Cross-coupling:

-

Kinetic Data

| Metal Ion | Relative Rate (vs. No Ion) | Dominant Pathway |

|---|---|---|

| Li⁺ | 15× faster | Radical coupling |

| Na⁺ | 10× faster | Cross-coupling |

| K⁺ | 5× faster | Cross-coupling |

-

Key Insight : Li⁺ maximizes dimerization efficiency by stabilizing radical anions and reducing polymer byproduct formation .

Isomerization and Stability

DBF’s trans-configuration (fumarate) is thermodynamically stable compared to its cis-isomer (dibutyl maleate). Acidic or thermal conditions do not induce isomerization, unlike maleate esters, which readily convert to fumarates under similar conditions .

Biological Reactivity

While not a primary chemical reaction, DBF enhances contact hypersensitivity in murine models by acting as a hapten, facilitating immune sensitization to antigens like fluorescein isothiocyanate (FITC) .

Role in Biochemical Pathways

Fumarate derivatives, including DBF, modulate mitochondrial tricarboxylic acid (TCA) cycle activity. Although DBF itself is not a natural TCA intermediate, its hydrolysis product (fumaric acid) influences:

Scientific Research Applications

Chemical Properties and Industrial Applications

Dibutyl fumarate, with the molecular formula , is primarily used as a plasticizer . Plasticizers are additives that increase the plasticity or fluidity of a material, making it more workable. DBF is particularly noted for its use in:

- Polymer Production : It serves as a raw material for synthesizing various polymers, enhancing their flexibility and durability.

- Coatings and Sealants : DBF is incorporated into paints, varnishes, and adhesives to improve their performance characteristics.

- Cosmetics : Its properties make it suitable for use in cosmetic formulations, providing texture and stability.

Biological Effects and Sensitization Studies

Recent studies have explored the biological effects of this compound, particularly its potential to enhance contact sensitization. Research involving BALB/c mice has demonstrated that:

- Adjuvant Effect : DBF enhances the contact hypersensitivity (CHS) response when combined with fluorescein isothiocyanate (FITC). This suggests that DBF may act similarly to dibutyl phthalate (DBP) in promoting immune responses .

- Mechanism of Action : The underlying mechanism appears to involve increased dendritic cell trafficking from the skin to lymph nodes, which is crucial for the sensitization process .

Therapeutic Applications

Emerging research indicates that fumarates, including this compound, may have therapeutic potential beyond their industrial uses:

- Neurological Disorders : Fumarates are being investigated for their neuroprotective properties. They have shown promise in treating conditions such as multiple sclerosis and psoriasis due to their antioxidative and immunomodulatory effects .

- Pharmacokinetics and Drug Formulation : The pharmacokinetic profiles of fumarates are being studied to optimize their therapeutic applications. This includes exploring different routes of administration and dosage regimens to enhance efficacy while minimizing side effects .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

Dibutyl fumarate is often compared with other plasticizers such as dibutyl phthalate (DBP) and dimethyl fumarate (DMF). While DBP is also used as a plasticizer, it has been banned in consumer products in the European Union due to its potential health risks. Dimethyl fumarate, on the other hand, is used in medical applications and has different chemical properties compared to this compound.

Comparison with Similar Compounds

Dibutyl Maleate (DBM, CAS 105-76-0)

Structural Relationship :

DBM is the cis-isomer of DBF, derived from maleic acid. Both share the molecular formula C₁₂H₂₀O₄ but differ in stereochemistry .

Key Differences :

Research Findings :

Dimethyl Fumarate (DMF, CAS 624-49-7)

Structural and Functional Contrast :

DMF replaces butyl groups with methyl, reducing molecular weight to 144.13 g/mol and altering applications.

Dibutyl Adipate (DBA, CAS 105-99-7)

Structural Basis :

DBA is a diester of adipic acid (hexanedioic acid), differing in backbone length (six carbons vs. four in fumaric acid).

| Property | DBF | DBA | References |

|---|---|---|---|

| Backbone | Unsaturated (C=C) | Saturated (C-C) | |

| Environmental Impact | Limited data | Used as an analog for EPA toxicity assessments | |

| Plasticizing Efficiency | High | Moderate |

Regulatory Context :

Diallyl Fumarate (DAF, CAS 637-48-5)

Functional Groups :

DAF substitutes butyl groups with allyl groups, introducing conjugated double bonds for polymerization.

| Property | DBF | DAF | References |

|---|---|---|---|

| Reactivity | Low | High (allyl groups) | |

| Applications | Solvents | Polymer crosslinking |

Catalytic Methods :

| Compound | Catalysts | Yield (%) | Conditions | References |

|---|---|---|---|---|

| DBF | H₂SO₄ | 90.5 | 1.5 hours, 1:15:7.5 ratio | |

| DBF, DBM, Dibutyl Succinate | PdBr₂/LiBr | 76.11 | 55°C, 3 hours |

Biological Activity

Dibutyl fumarate (DBF) is an organic compound with the chemical formula CHO. It is a diester of fumaric acid and is known for its various biological activities, particularly in the context of immunological responses and potential health impacts. This article explores the biological activity of this compound, focusing on its effects on skin sensitization, immune response modulation, and its role as an adjuvant in allergic reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 228.285 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 280 °C |

| Melting Point | -85 °C |

| Flash Point | 136.4 °C |

Skin Sensitization and Allergic Reactions

This compound has been implicated in enhancing contact hypersensitivity (CHS), particularly when combined with allergens such as fluorescein isothiocyanate (FITC). In studies involving BALB/c mice, it was observed that the presence of this compound during sensitization significantly increased ear-swelling responses compared to controls treated with acetone alone. This suggests that DBF acts as an adjuvant, enhancing the immune response to allergens.

- Study Findings :

- Ear Swelling Response : Mice sensitized with FITC in the presence of 2% DBF exhibited a marked increase in ear swelling at 24 hours post-challenge, indicating a robust immune response.

- Cytokine Production : The production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was significantly elevated in the presence of DBF, although the levels were lower than those observed with dibutyl phthalate (DBP), another related compound .

Immunological Impact

This compound's ability to modulate immune responses can be attributed to its structural similarities with other diester compounds that exhibit immunogenic properties. The cytokine profile observed in experiments indicates that DBF can stimulate both Th1 (IFN-γ) and Th2 (IL-4) pathways, which are crucial in the context of allergic responses.

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other compounds like dibutyl maleate (DBM) and dibutyl phthalate (DBP). The following table summarizes their effects on immune responses:

| Compound | IL-4 Production | IFN-γ Production | Ear Swelling Response |

|---|---|---|---|

| This compound | Moderate | Moderate | Enhanced |

| Dibutyl Maleate | High | Significant | Enhanced |

| Dibutyl Phthalate | Very High | High | Most Enhanced |

Case Studies and Research Findings

- Contact Hypersensitivity Study :

- Environmental Exposure :

- Chemical Reaction Studies :

Q & A

Q. What are the standard laboratory methods for synthesizing dibutyl fumarate (DBF)?

DBF is typically synthesized via esterification of fumaric acid with n-butanol using acid catalysts. For optimized yields, methodologies include reflux conditions with catalysts like silica aerogel-supported tin tetrachloride (Sn/Si), which enhances reaction efficiency. Characterization of the product involves Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl peaks (~1720 cm⁻¹) and gas chromatography (GC) to assess purity .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key techniques include:

- FTIR : Identifies ester functional groups (C=O stretch at ~1720 cm⁻¹) and trans-configuration of the fumarate moiety (C-H out-of-plane bending at ~980 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals peaks for butyl chains (δ 0.9–1.6 ppm) and the alkene protons (δ 6.8 ppm, doublet) .

- Gas Chromatography (GC) : Quantifies purity and distinguishes DBF from isomers like dibutyl maleate .

Q. How should this compound be safely handled in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors .

- First Aid : In case of exposure, wash skin with soap/water and seek medical attention for inhalation incidents .

Q. What are the critical physical properties of DBF relevant to experimental design?

Key properties include:

- Solubility : 11.09 mg/L in water at 20°C; miscible with organic solvents like ethanol .

- Boiling Point : 141°C at 8 mmHg .

- Density : 0.987 g/cm³, which impacts solvent layering in extraction protocols .

Q. What storage conditions are recommended for this compound?

Store in sealed, dry containers at room temperature to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers address data gaps in the ecological toxicity profile of DBF?

The U.S. EPA’s analog approach is recommended: use structurally similar esters (e.g., dibutyl adipate) to infer toxicity endpoints. Prioritize analogs with validated data on bioaccumulation, aquatic toxicity, and soil mobility. Validate predictions via in vitro assays (e.g., Daphnia magna toxicity tests) .

Q. What experimental designs optimize DBF synthesis yield under varying parameters?

Employ response surface methodology (RSM) with Box-Behnken design to model interactions between variables (e.g., catalyst concentration, temperature, molar ratio). For example, ionic liquid catalysts (e.g., HSO₃-pmimHSO₄⁻) can achieve >90% yield when optimized at 110°C with a 1:3 acid:alcohol ratio .

Q. How can DBF be detected and quantified in environmental matrices like water or soil?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For non-targeted analysis, high-resolution mass spectrometry (HRMS) coupled with in silico fragmentation (e.g., MSⁿ libraries) identifies DBF and its isomers .

Q. What statistical models are suitable for assessing DBF’s role in mixture toxicity studies?

Bayesian kernel machine regression (BKMR) or quantile-based g-computation can evaluate joint effects of DBF with other contaminants. For example, a 2023 study linked DBF to gestational diabetes mellitus (GDM) by analyzing its interaction with 50+ contaminants using probit regression .

Q. How does geometric isomerism influence DBF’s reactivity compared to dibutyl maleate?

The trans-configuration of DBF reduces steric hindrance, enhancing its stability in polymer applications. In contrast, cis-maleate isomers exhibit higher reactivity in Diels-Alder reactions. Comparative studies using XRD and FTIR can elucidate structural-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.